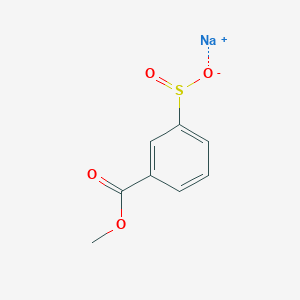

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₇NaO₄S and a molecular weight of 222.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate can be synthesized through various methods. One common synthetic route involves the sulfonation of methyl benzoate followed by neutralization with sodium hydroxide . The reaction conditions typically include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert it into sulfides or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonating, sulfenylating, or sulfinylating reagent. It can form sulfonyl radicals under specific conditions, which then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Sodium 3,5-bis(methoxycarbonyl)benzene-1-sulfonate: This compound has similar sulfonate functionality but with additional methoxycarbonyl groups, making it more reactive in certain reactions.

Sodium dimethyl 5-sulphonatoisophthalate: Another related compound with sulfonate groups, used in similar applications but with different reactivity profiles.

Uniqueness

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Biological Activity

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a methoxycarbonyl group and a sulfonate group attached to a benzene ring. Its molecular formula is C9H9NaO4S, with a molecular weight of approximately 232.23 g/mol. The presence of the sulfonate group is significant as it often enhances the biological activity of compounds.

Antimicrobial Activity

Research indicates that organosulfur compounds, including various sulfinates, exhibit notable antimicrobial properties. The sulfonate group is believed to play a crucial role in this activity by interacting with microbial membranes or cellular components. For instance, similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial properties worthy of further exploration.

Anticancer Properties

The anticancer potential of organosulfur compounds has been well documented. Compounds with similar structural features have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. For example, studies on related organosulfur compounds indicate their ability to activate apoptotic pathways and inhibit histone deacetylase (HDAC) activity, which is crucial for cancer progression .

Synthesis and Mechanisms

This compound can be synthesized through various organic reactions involving starting materials that contain both methoxycarbonyl and sulfinate groups. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing suitable electrophiles to introduce the sulfonate group onto the aromatic ring.

- Oxidation Reactions : Employing oxidizing agents to facilitate the formation of the sulfonate group from corresponding sulfides or thiols.

The synthesis process often requires careful control of reaction conditions (temperature, pH) to optimize yield and purity.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

- Study on Antimicrobial Activity : A study demonstrated that sodium benzenesulfonate derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. This suggests that this compound could potentially show similar activity due to structural similarities.

- Anticancer Activity Evaluation : In vitro assays using cancer cell lines have shown that certain methoxycarbonyl-substituted benzenesulfonates can inhibit cell proliferation effectively. These compounds were observed to induce apoptosis via caspase activation pathways, highlighting their potential as anticancer agents .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Modulation of cell signaling pathways |

| Sodium benzenesulfonate | Antimicrobial | Disruption of microbial membranes |

| Sodium 4-chloro-2-(methoxycarbonyl)benzenesulfinate | Anticancer | HDAC inhibition, apoptosis induction |

Properties

Molecular Formula |

C8H7NaO4S |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

sodium;3-methoxycarbonylbenzenesulfinate |

InChI |

InChI=1S/C8H8O4S.Na/c1-12-8(9)6-3-2-4-7(5-6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

NNWFKADHPPDHLM-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.